molecular formula C9H7F2NO B2893150 6-Ethoxy-2,3-difluorobenzonitrile CAS No. 1807084-14-5

6-Ethoxy-2,3-difluorobenzonitrile

Cat. No. B2893150
CAS RN: 1807084-14-5
M. Wt: 183.158
InChI Key: ONRJFNBWFGFTQG-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO. It has a molecular weight of 183.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 6-Ethoxy-2,3-difluorobenzonitrile is 1S/C9H7F2NO/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Ethoxy-2,3-difluorobenzonitrile is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Material Science

A study focused on the synthesis and characterization of novel fluorinated poly(ether nitrile)s (PEN) derived from pentafluorobenzonitrile, which shares structural similarity with 6-Ethoxy-2,3-difluorobenzonitrile. These polymers exhibited excellent solubilities, high thermal stabilities, and could be cast as tough transparent films, suggesting potential applications in material science and engineering due to their outstanding physical properties (Kimura et al., 2001).

Catalysis and Chemical Reactions

Research into the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work highlights the versatility of using complex molecules, potentially including derivatives of 6-Ethoxy-2,3-difluorobenzonitrile, in catalytic processes to achieve high efficiency and selectivity in chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

Organic Synthesis

In the realm of organic synthesis, fluorinated compounds are highly sought after for their unique properties. A study detailed the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to 6-Ethoxy-2,3-difluorobenzonitrile, as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This demonstrates the potential of fluorinated nitriles in synthesizing novel organic compounds with applications in medicinal chemistry and materials science (Honey et al., 2012).

Safety and Hazards

The safety information for 6-Ethoxy-2,3-difluorobenzonitrile is not fully available . As with any chemical, it should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection. It should be used only in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

It is often used as a reagent in suzuki–miyaura coupling reactions , suggesting that its targets could be various organoboron compounds used in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, 6-Ethoxy-2,3-difluorobenzonitrile likely interacts with organoboron reagents and a palladium catalyst . The compound may undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Result of Action

The molecular and cellular effects of 6-Ethoxy-2,3-difluorobenzonitrile’s action are largely dependent on the context of its use. In Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds , facilitating the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reagents can influence the action, efficacy, and stability of 6-Ethoxy-2,3-difluorobenzonitrile. For instance, its storage temperature is typically ambient , suggesting that it remains stable under normal laboratory conditions.

properties

IUPAC Name

6-ethoxy-2,3-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)9(11)6(8)5-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRJFNBWFGFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,3-difluorobenzonitrile

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